molecular formula C12H16O2 B034101 2,2-Dimethyl-1-hydroxy-4-methoxyindan CAS No. 108313-94-6

2,2-Dimethyl-1-hydroxy-4-methoxyindan

Cat. No. B034101
CAS RN: 108313-94-6
M. Wt: 192.25 g/mol
InChI Key: SUMRBLRMXGVKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-hydroxy-4-methoxyindan, also known as DHI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHI is a natural product that is found in the root of Angelica sinensis, a traditional Chinese medicinal herb. In recent years, DHI has been synthesized in the laboratory and has been the subject of extensive research to explore its various properties and potential applications.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-1-hydroxy-4-methoxyindan is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 2,2-Dimethyl-1-hydroxy-4-methoxyindan has been shown to scavenge free radicals and protect cells from oxidative stress. 2,2-Dimethyl-1-hydroxy-4-methoxyindan has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to neuroinflammation.
Biochemical and Physiological Effects
2,2-Dimethyl-1-hydroxy-4-methoxyindan has been shown to have a number of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 2,2-Dimethyl-1-hydroxy-4-methoxyindan has been shown to improve cognitive function and memory in animal models. 2,2-Dimethyl-1-hydroxy-4-methoxyindan has also been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,2-Dimethyl-1-hydroxy-4-methoxyindan in lab experiments is that it is a relatively stable compound that can be easily synthesized in the laboratory. 2,2-Dimethyl-1-hydroxy-4-methoxyindan is also relatively non-toxic, making it a safe compound to use in animal studies. However, one limitation of using 2,2-Dimethyl-1-hydroxy-4-methoxyindan in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2,2-Dimethyl-1-hydroxy-4-methoxyindan. One area of interest is the potential use of 2,2-Dimethyl-1-hydroxy-4-methoxyindan in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could focus on the development of 2,2-Dimethyl-1-hydroxy-4-methoxyindan-based therapies for these diseases. Another area of interest is the potential use of 2,2-Dimethyl-1-hydroxy-4-methoxyindan in the treatment of anxiety and depression. Future research could explore the mechanisms underlying these effects and the potential use of 2,2-Dimethyl-1-hydroxy-4-methoxyindan as a therapeutic agent. Finally, future research could focus on the development of new synthetic methods for 2,2-Dimethyl-1-hydroxy-4-methoxyindan that are more efficient and cost-effective.

Scientific Research Applications

2,2-Dimethyl-1-hydroxy-4-methoxyindan has been extensively studied for its potential therapeutic applications. Research has shown that 2,2-Dimethyl-1-hydroxy-4-methoxyindan has antioxidant, anti-inflammatory, and neuroprotective properties. 2,2-Dimethyl-1-hydroxy-4-methoxyindan has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. These properties make 2,2-Dimethyl-1-hydroxy-4-methoxyindan a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

108313-94-6

Product Name

2,2-Dimethyl-1-hydroxy-4-methoxyindan

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol

InChI

InChI=1S/C12H16O2/c1-12(2)7-9-8(11(12)13)5-4-6-10(9)14-3/h4-6,11,13H,7H2,1-3H3

InChI Key

SUMRBLRMXGVKAS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1O)C=CC=C2OC)C

Canonical SMILES

CC1(CC2=C(C1O)C=CC=C2OC)C

synonyms

2,3-DIHYDRO-2,2-DIMETHYL-4-METHOXY-1H-INDEN-1-OL

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-4-methoxyindanone (13.7 g) in anhydrous diethyl ether (575 ml) is added dropwise to a stirred suspension of LAH (2.87 g) in anhydrous diethyl ether (575 ml) and the mixture is refluxed under nitrogen for two hours. The reaction mixture is quenched with H2O, 15% aq. NaOH and H2O, stirred overnight, filtered and the filtrate evaporated in vacuo affording the desired compound as a solid.
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

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